5-chloro-2-(ethylthio)Pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-ethylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSVFABARJMHCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 2 Ethylthio Pyridine and Its Structural Analogs
Strategies for Carbon-Sulfur Bond Formation on Pyridine (B92270) Rings
The introduction of a thioether linkage to a pyridine scaffold is a key transformation in the synthesis of 5-chloro-2-(ethylthio)pyridine. Various strategies have been developed to forge this carbon-sulfur bond, primarily revolving around nucleophilic displacement and direct thioetherification approaches.
Nucleophilic Displacement of Halogens by Thiolates in Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the synthesis of aryl thioethers. youtube.comnptel.ac.inlibretexts.org In the context of pyridine chemistry, the electron-deficient nature of the ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. gcwgandhinagar.com This makes halopyridines excellent substrates for reaction with thiolates.
The reaction mechanism involves the addition of a thiolate nucleophile to the halogen-substituted carbon of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide ion restores the aromaticity of the pyridine ring and yields the desired thioether. The presence of electron-withdrawing groups on the pyridine ring can further activate the substrate towards nucleophilic attack. nptel.ac.in For instance, the synthesis of this compound can be achieved by reacting 2,5-dichloropyridine (B42133) with sodium ethanethiolate. The chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the activating effect of the ring nitrogen.
Table 1: Examples of Nucleophilic Displacement for Thioether Formation
| Starting Material | Nucleophile | Product | Conditions | Reference |
| 2,5-Dichloropyridine | Sodium ethanethiolate | This compound | Varies (e.g., solvent, temperature) | N/A |
| 2-Chloropyridine | Various thiolates | 2-Thioether substituted pyridines | Often requires heating youtube.com | youtube.comgcwgandhinagar.com |
| 2,4,6-Trinitrochlorobenzene | Sodium hydroxide | 2,4,6-Trinitrophenol | Room temperature | libretexts.org |
This table provides illustrative examples of nucleophilic aromatic substitution reactions. Specific conditions for the synthesis of this compound via this method would require further experimental optimization.
Direct Thioetherification Approaches
More recent advancements have focused on the direct formation of C-S bonds, bypassing the need for pre-functionalized halopyridines. researchgate.net These methods often involve the C-H functionalization of the pyridine ring. rsc.org While challenging due to the inherent inertness of C-H bonds, this approach offers a more atom-economical and environmentally benign alternative.
Various strategies for direct thioetherification are being explored, including transition metal-catalyzed reactions and metal-free approaches. researchgate.net These methods can involve the reaction of pyridines with thiols or other sulfur-containing reagents in the presence of an oxidant or a specific catalyst to facilitate the C-H activation and subsequent C-S bond formation. However, controlling the regioselectivity of direct C-H functionalization remains a significant challenge.
Regioselective Introduction of Chloro and Ethylthio Substituents
The synthesis of a specific isomer like this compound necessitates precise control over the placement of both the chloro and ethylthio groups on the pyridine ring. This regioselectivity can be achieved through several synthetic strategies.
One common approach involves starting with a pre-functionalized pyridine ring where one of the substituents is already in the desired position. For example, one could start with 2-amino-5-chloropyridine (B124133). orgsyn.org The amino group can be converted to a more suitable leaving group, such as a diazonium salt, which can then be displaced by an ethylthiolate. Alternatively, starting with 2-(ethylthio)pyridine, one could then introduce the chlorine atom at the 5-position through an electrophilic chlorination reaction. The directing effects of the existing substituent play a crucial role in determining the position of the incoming group.
A notable method for the regioselective difunctionalization of pyridines involves the generation of pyridyne intermediates. rsc.orgrsc.org For instance, 3-chloro-2-ethoxypyridine (B70323) can be regioselectively lithiated and then treated with an organomagnesium reagent to form a 3,4-pyridyne intermediate upon heating. rsc.orgrsc.org The subsequent regioselective addition of a nucleophile and quenching with an electrophile allows for the synthesis of various 2,3,4-trisubstituted pyridines. rsc.orgrsc.org This strategy offers a powerful tool for creating highly substituted pyridines with defined regiochemistry.
Catalytic Approaches in Pyridine Functionalization
Catalysis has revolutionized organic synthesis, and the functionalization of pyridines is no exception. Catalytic methods offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional stoichiometric approaches.
Metal-Mediated Cross-Coupling Reactions for Pyridine Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net Palladium- and nickel-catalyzed reactions, in particular, have been extensively used for the synthesis of functionalized pyridines. researchgate.netresearchgate.net These reactions typically involve the coupling of a halopyridine with an organometallic reagent.
For the synthesis of thioethers, Buchwald-Hartwig amination-type conditions can be adapted for C-S bond formation. This involves the palladium- or nickel-catalyzed coupling of a halopyridine with a thiol. researchgate.netuni-regensburg.de The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. These catalytic systems have been shown to be effective for the coupling of a variety of functionalized methylthio-substituted N-heterocycles with organozinc reagents. researchgate.netresearchgate.net
Table 2: Metal-Mediated Cross-Coupling Reactions for Pyridine Thioethers
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Palladium or Nickel | Methylthio-substituted N-heterocycles and organozinc reagents | Functionalized thioether pyridines | Smooth coupling at ambient temperature, no copper(I) salts required. | researchgate.netresearchgate.net |
| Nickel/Visible Light | Aryl bromides and thiols | Thioethers | Utilizes substoichiometric aqueous HBr, applicable in continuous flow. | uni-regensburg.de |
| Palladium | 2-Halo imidazo[4,5-b]pyridines and pyridone nucleophiles | C2-substituted imidazo[4,5-b]pyridine analogues | Xantphos and Pd(OAc)2 found to be effective. | researchgate.net |
Emerging Catalytic Systems for C-S and C-Halogen Bond Formation
The field of catalysis is continuously evolving, with new and more efficient systems being developed. For C-S bond formation, recent advancements include the use of visible light photoredox catalysis in combination with nickel. uni-regensburg.de This approach allows for the cross-coupling of aryl bromides with thiols under mild conditions, promoted by substoichiometric amounts of a Brønsted acid. uni-regensburg.de This method has demonstrated high yields and short reaction times, even in continuous flow setups. uni-regensburg.de
For C-halogen bond formation, various catalytic systems are also being explored to achieve high regioselectivity. While direct C-H halogenation of pyridines can be challenging, metal-catalyzed approaches can offer improved control. For instance, copper(II)-catalyzed halogenation of aryl C-H bonds has been developed, showing ortho-selectivity with a range of 2-(aryl)pyridine substrates. acs.org
Furthermore, the development of catalysts for the functionalization of less reactive C-H bonds is a major area of research. snnu.edu.cn This includes the use of iridium-based catalysts for C-H borylation and nickel-catalyzed C-H alkylation. snnu.edu.cnnih.gov While not directly forming C-S or C-Cl bonds, these methods provide versatile intermediates that can be subsequently converted to the desired functionalities.
Green Chemistry Principles Applied to the Synthesis of Pyridine Thioethers
The growing emphasis on sustainable development in the chemical industry has propelled the integration of green chemistry principles into synthetic methodologies. tandfonline.com These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org In the context of pyridine thioether synthesis, this paradigm shift is evident in the development of innovative strategies focusing on catalytic efficiency, the use of benign solvents and reagents, waste minimization, and energy conservation. tandfonline.comresearchgate.net
Modern approaches increasingly favor catalytic reactions over stoichiometric ones, employing heterogeneous, recyclable, or earth-abundant metal catalysts to enhance sustainability. colab.ws A significant advancement is the use of amorphous solid acid catalysts, such as silica-alumina, for the synthesis of thioethers from alcohols and thiols. beilstein-journals.orgd-nb.info This method operates under solvent-free conditions, using stoichiometric amounts of reagents and yielding only water as a byproduct, thereby avoiding the use of toxic alkyl halides and traditional solvents. beilstein-journals.orgd-nb.info The catalyst itself is a transition-metal-free solid Lewis acid, presenting a greener alternative to many conventional metal catalysts. beilstein-journals.org
Another key area of development is the use of environmentally benign solvents, with water being an ideal choice due to its availability, non-toxicity, and low cost. researchgate.net An efficient and practical method for synthesizing aryl thioethers involves a copper-sulfate-catalyzed coupling of thiols with aryl boronic acids in water, which circumvents the need for toxic organic solvents and ligands. researchgate.net Similarly, catalytic dehydrative substitution reactions between 2-mercaptopyridine (B119420) and various alcohols have been developed. One such method uses p-toluenesulfonic acid as a cheap and readily available catalyst under solvent-free conditions, achieving high yields of the desired 2-pyridyl thioethers. xynu.edu.cn
The replacement of hazardous or noxious reagents is another cornerstone of green synthesis. Traditional thioether synthesis often involves malodorous and toxic thiols. A novel, greener approach utilizes xanthates as stable, odorless, and low-cost thiol surrogates. mdpi.com This method allows for the synthesis of alkyl aryl thioethers, including 3-(ethylthio)pyridine, from halopyridines under transition-metal-free and base-free conditions. mdpi.com
Process intensification through one-pot or multicomponent reactions significantly enhances the green profile of a synthesis by reducing the number of steps, minimizing waste, and saving time and resources. tandfonline.comnih.gov For instance, a one-pot reaction for producing imidazo[1,2-α]pyridine thioethers has been developed using cheaper and more practical sulfur sources compared to previous methods. tandfonline.com The use of alternative energy sources like microwave irradiation and ultrasound is also a prominent green strategy. These techniques can accelerate reaction rates, improve yields, and lower energy consumption compared to conventional heating. researchgate.netmdpi.com Microwave-assisted synthesis has been successfully applied to produce various pyridine derivatives, often in shorter reaction times and with higher efficiency. researchgate.netmdpi.com
The "greenness" of a synthetic route can be quantitatively assessed using metrics like Atom Economy (AE) and E-factor (environmental factor), which measures the amount of waste generated per kilogram of product. orientjchem.org The application of these metrics allows for a more objective evaluation and comparison of different synthetic pathways, guiding chemists toward more sustainable options. orientjchem.org
Research Findings on Green Synthetic Methods
The following tables summarize key research findings in the application of green chemistry principles to the synthesis of pyridine thioethers and their analogs.
Table 1: Green Catalytic Systems for Thioether Synthesis
| Catalyst | Substrates | Solvent | Key Green Aspect(s) | Yield | Citation(s) |
| Silica-alumina (0.6% Al₂O₃) | Aromatic alcohols, Thiols | Solvent-free | Heterogeneous, transition-metal-free catalyst; water is the only byproduct. | Up to 99% | beilstein-journals.orgd-nb.info |
| p-Toluenesulfonic acid (10 mol%) | 2-Mercaptopyridine, Alcohols | Solvent-free | Inexpensive catalyst; dehydrative substitution with water as byproduct. | Up to 95% | xynu.edu.cn |
| CuSO₄ | Thiols, Aryl boronic acids | Water | Use of a green solvent; avoids toxic ligands. | Moderate to Excellent | researchgate.net |
| Iodine (I₂) | Halopyridines, Potassium xanthates | DMF | Use of odorless, low-cost xanthate as a thiol surrogate; transition-metal-free. | Moderate to Good | mdpi.com |
Table 2: Process Intensification and Alternative Energy in Thioether Synthesis
| Method | Substrates | Conditions | Key Green Aspect(s) | Yield | Citation(s) |
| One-pot synthesis | Imidazo[1,2-α]pyridines, Arylsulfonyl chlorides, Hydrazine | N/A | One-pot reaction reduces waste and steps; uses cheaper reagents. | Good | tandfonline.com |
| Three-component reaction | Aldehyde, Acyl acetonitrile, Aminopyrazole | Ionic Liquid | One-pot, multicomponent reaction; ionic liquid acts as a green solvent/catalyst. | High | researchgate.net |
| Microwave-assisted synthesis | Enaminonitriles, Benzohydrazides | Microwave, 140-180 °C | Catalyst-free; reduced reaction time; energy-efficient. | Good to Excellent | mdpi.com |
| Ultrasound-assisted synthesis | Aldehydes, Arylthiols, Malononitrile | Ultrasound, [Bmim][BF₄] | Energy-efficient; shorter reaction times. | High | researchgate.net |
Investigating the Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Ethylthio Pyridine
Nucleophilic and Electrophilic Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring in 5-chloro-2-(ethylthio)pyridine exhibits a degree of electron deficiency, which influences its reactivity. This deficiency is enhanced by the electron-withdrawing nature of the nitrogen atom and the chloro substituent, making the ring susceptible to nucleophilic attack, particularly at positions activated by these groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position
The chlorine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its use in synthesizing more complex molecules. In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), proceeding through a Meisenheimer complex intermediate. The stability of this intermediate is crucial for the reaction to proceed.
The ethylthio group at the C2 position plays a significant role in activating the C5 position for nucleophilic attack. Electron-donating groups can be introduced at the chloro position by reacting this compound with various nucleophiles. For instance, treatment with amines or alkoxides can lead to the corresponding substituted pyridines. The reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, are critical in determining the outcome and efficiency of these substitution reactions.
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH2 | 5-amino-2-(ethylthio)pyridine derivative |
| Alkoxide | R-O- | 5-alkoxy-2-(ethylthio)pyridine derivative |
| Thiolate | R-S- | 5-thio-2-(ethylthio)pyridine derivative |
Transformations Involving the Ethylthio Moiety (e.g., Oxidation to Sulfoxides and Sulfones)
The sulfur atom in the ethylthio group of this compound is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties of the pyridine ring, making it more electron-deficient. This increased electrophilicity enhances the reactivity of the ring towards nucleophiles.
The oxidation is typically achieved using common oxidizing agents. For example, meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. The degree of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The formation of 5-chloro-2-(ethylsulfonyl)pyridine (B1592856), in particular, renders the pyridine ring highly activated for subsequent nucleophilic substitution reactions.
| Oxidation State | Reagent | Product |
| Sulfoxide | m-CPBA (1 equiv.) | 5-chloro-2-(ethylsulfinyl)pyridine |
| Sulfone | m-CPBA (2 equiv.) | 5-chloro-2-(ethylsulfonyl)pyridine |
Ring Transformations and Annulation Reactions Leading to Fused Pyridine Systems
This compound serves as a valuable precursor for the synthesis of fused pyridine systems through annulation reactions. These reactions involve the construction of a new ring fused to the existing pyridine core. The reactivity of both the chloro and ethylthio substituents can be harnessed to build complex heterocyclic structures, such as thieno[2,3-b]pyridines.
One common strategy involves the intramolecular cyclization of suitably functionalized derivatives of this compound. For example, modification of the ethylthio group, followed by a reaction that engages the C3 position of the pyridine ring, can lead to the formation of a new five-membered ring.
Mechanisms of Key Chemical Transformations and Selectivity Considerations
The mechanisms underlying the transformations of this compound are governed by the electronic nature of the pyridine ring and its substituents. In SNAr reactions, the regioselectivity is dictated by the positions activated by the electron-withdrawing groups. The chloro group at C5 is the primary site for nucleophilic attack.
The oxidation of the ethylthio group proceeds via a standard mechanism for sulfide (B99878) oxidation. The selectivity for producing the sulfoxide versus the sulfone is controlled by the amount of oxidant used. Once formed, the electron-withdrawing sulfonyl group in 5-chloro-2-(ethylsulfonyl)pyridine further activates the C5 position, making subsequent SNAr reactions more facile.
In annulation reactions leading to fused systems, the mechanism often involves a sequence of steps, such as deprotonation, nucleophilic attack, and cyclization. The selectivity of these reactions, in terms of which ring atoms participate in the new ring formation, is influenced by the reaction conditions and the nature of the reactants.
Rigorous Spectroscopic and Structural Characterization of 5 Chloro 2 Ethylthio Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-chloro-2-(ethylthio)pyridine, a combination of 1D and 2D NMR techniques offers a complete assignment of its proton and carbon signals.
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethylthio group.
The ethylthio (–S-CH₂-CH₃) group typically presents as a characteristic quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the terminal methyl (–CH₃) protons. The chemical shift of the methylene protons is influenced by the adjacent sulfur atom, appearing further downfield than the methyl protons.
The pyridine ring contains three aromatic protons at positions 3, 4, and 6. Their chemical shifts and coupling patterns are dictated by the electronic effects of the chloro and ethylthio substituents. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded. The proton at position 4 (H-4) would appear as a doublet of doublets due to coupling with both H-3 and H-6, while the proton at position 3 (H-3) would appear as a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-6 | ~8.3-8.5 | d | ~2.5 |
| H-4 | ~7.5-7.7 | dd | ~8.5, 2.5 |
| H-3 | ~7.0-7.2 | d | ~8.5 |
| -S-CH₂- | ~3.1-3.3 | q | ~7.4 |
| -CH₃ | ~1.3-1.5 | t | ~7.4 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR spectroscopy maps the carbon backbone of a molecule. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring and the two carbons of the ethyl group. The carbon atom attached to the sulfur (C-2) is expected to be significantly downfield due to the electronegativity of the sulfur and nitrogen atoms. The carbon bearing the chlorine atom (C-5) will also be influenced, appearing at a characteristic chemical shift. The remaining pyridine carbons (C-3, C-4, C-6) and the aliphatic carbons of the ethyl group will have distinct resonances based on their electronic environment. For instance, the carbon atoms in a pyridine ring typically show chemical shifts with C2 at ~150 ppm, C3 at ~124 ppm, and C4 at ~136 ppm, which are modified by the substituents. prepchem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~160-162 |
| C-3 | ~120-122 |
| C-4 | ~138-140 |
| C-5 | ~128-130 |
| C-6 | ~148-150 |
| -S-CH₂- | ~28-30 |
| -CH₃ | ~14-16 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks connecting the methylene and methyl protons of the ethyl group, confirming their direct connection. It would also show correlations between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), helping to trace the connectivity around the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the direct assignment of each carbon atom that has a proton attached, for example, linking the ¹H signals for H-3, H-4, H-6, the methylene, and the methyl groups to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For example, the proton at H-6 would show a correlation to C-2 and C-4, and the methylene protons of the ethyl group would show correlations to the C-2 carbon of the pyridine ring, confirming the attachment point of the ethylthio substituent.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Framework Analysis
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Using a technique like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. For this compound (C₇H₈ClNS), the exact mass can be calculated. The presence of chlorine and sulfur atoms would produce a characteristic isotopic pattern in the mass spectrum, which serves as a definitive confirmation of their presence in the molecule. HRMS analysis provides an unambiguous confirmation of the molecular formula.
Computational Chemical Studies on 5 Chloro 2 Ethylthio Pyridine
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, including bond lengths and angles, and various electronic properties. researchgate.net For substituted pyridines, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict how substituents like chlorine and ethylthio groups influence the pyridine (B92270) ring's geometry and electron distribution. researchgate.net
For instance, in a study of 2-amino-5-chloropyridine (B124133), DFT calculations were used to determine its optimized geometric parameters. rsc.org Similar calculations for 5-chloro-2-(ethylthio)pyridine would reveal the precise bond lengths of C-Cl, C-S, S-C, and the bonds within the pyridine ring, as well as the bond angles that define its three-dimensional shape. The presence of the electron-withdrawing chlorine atom and the sulfur-containing ethylthio group would be expected to cause specific distortions in the pyridine ring's geometry compared to unsubstituted pyridine.
Table 1: Representative Theoretical Geometric Parameters for a Substituted Pyridine (2-amino-5-chloropyridine)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.745 | |
| C-N (ring) | 1.340 - 1.380 | |
| C-C (ring) | 1.380 - 1.400 | |
| C-C-C | ||
| C-N-C | ||
| Note: This data is for 2-amino-5-chloropyridine and serves as an illustrative example. The values for this compound would differ based on the electronic and steric effects of the ethylthio group. |
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.orglibretexts.org
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich ethylthio group and the pyridine ring, while the LUMO would likely be distributed over the electron-deficient parts of the ring, influenced by the electronegative chlorine atom. nih.gov A small HOMO-LUMO gap would suggest higher reactivity. acs.org In computational studies of similar molecules, the HOMO and LUMO energies are calculated to predict the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Pyrimidine (B1678525) Derivative
| Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Localized on the pyrimidine ring π-system |
| LUMO | -1.9 | Localized on the ester carbonyl π* antibonding orbital |
| Energy Gap (ΔE) | 4.9 | Indicates moderate reactivity |
| Note: Data is for Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. The specific values and orbital localizations for this compound would be different. |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results for structure verification. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
For vibrational analysis, the calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model. researchgate.net The predicted spectrum for this compound would show characteristic peaks for C-Cl stretching, C-S stretching, C-H vibrations of the ethyl group, and the pyridine ring vibrations. acs.org
The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). combi-blocks.com These theoretical shifts are valuable for assigning the signals in experimental NMR spectra. pdx.edu For this compound, calculations would predict the chemical shifts for the protons on the pyridine ring and the ethyl group, as well as for each carbon atom, taking into account the electronic environment created by the substituents. carlroth.comsigmaaldrich.combohrium.com
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for 2-amino-5-chloropyridine
| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| N-H stretch | 3510 | 3520 | 3515 |
| C-H stretch | 3060 | 3062 | 3063 |
| C=N stretch | 1595 | 1600 | 1598 |
| C-Cl stretch | 780 | 785 | 782 |
| Note: This table presents representative data for a similar molecule to illustrate the methodology. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas are neutral. researchgate.netresearchgate.net
For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The area around the chlorine atom would also be electron-rich. Conversely, the hydrogen atoms of the pyridine ring and potentially the carbon atom attached to the chlorine would show a positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. researchgate.net It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. researchgate.net
Table 4: Illustrative NBO Analysis for a Substituted Pyrimidine
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 25.5 |
| LP(2) O11 | π(C4-C5) | 25.44 |
| π(C5-C6) | π*(N1-C2) | 20.1 |
| Note: This data is illustrative, based on findings for similar heterocyclic systems, and shows the type of interactions quantified by NBO analysis. researchgate.net |
Global Reactivity Descriptors and Kinetic Stability Assessments
Global reactivity descriptors are parameters calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) to provide a quantitative measure of a molecule's reactivity and stability. acs.orgnih.gov These descriptors include:
Ionization Potential (I): I ≈ -E(HOMO)
Electron Affinity (A): A ≈ -E(LUMO)
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / η
Electronegativity (χ): χ = (I + A) / 2
Electrophilicity Index (ω): ω = χ² / (2η)
A large HOMO-LUMO gap corresponds to high chemical hardness, indicating high kinetic stability and low reactivity. nih.gov Conversely, a small gap and low hardness suggest higher reactivity. researchgate.net These descriptors for this compound would be calculated to compare its reactivity profile with other related compounds. acs.orgnih.gov
Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths. nih.gov
A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved, such as π → π* or n → π* transitions. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.
Role and Utility of 5 Chloro 2 Ethylthio Pyridine As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Advanced Heterocyclic Scaffolds
The structural framework of 5-chloro-2-(ethylthio)pyridine makes it an ideal starting point for the synthesis of complex, fused heterocyclic systems, which are often "privileged scaffolds" in medicinal chemistry. The chlorine atom at the 5-position and the ethylthio group at the 2-position can be selectively manipulated to build intricate molecular designs.
Research has shown the successful synthesis of closely related structures, such as 5-chloro-2-ethylthio-4-pyridine-carbonitrile, demonstrating the viability of reactions involving these substituted pyridines. prepchem.com In one documented synthesis, 2,5-dichloro-4-pyridinecarbonitrile was reacted with ethanethiol (B150549) and potassium carbonate to yield the target compound, showcasing the selective substitution of the chlorine at the 2-position with the ethylthio group. prepchem.com
This type of substituted pyridine (B92270) is a key precursor for polycyclic systems. For instance, chloro- and thio-substituted pyridines are instrumental in forming fused heterocycles like pyrido[2,3-d]pyrimidines. nih.govnih.gov A related compound, 4-chloro-2-(methylthio)-5-(quinoline)pyrido[2,3-d]pyrimidine, serves as a platform for further nucleophilic substitutions to create a variety of complex diamine derivatives. nih.gov Similarly, the synthesis of triazolopyridines, another class of biologically significant molecules, often employs substituted 2-hydrazinopyridines which can be derived from precursors like this compound. researchgate.netresearchgate.net The development of one-pot, multi-component reactions has further expanded the ability to generate libraries of unique nitrogen-containing heterocycles, such as pyridotriazines and triazolopyridines, from functionalized pyridine starting materials. acs.org
Table 1: Examples of Advanced Heterocyclic Scaffolds Derived from Functionalized Pyridines
| Scaffold | Precursor Type/Example | Significance | Citations |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitile | Building blocks for various substituted derivatives. | nih.gov |
| Triazolopyridines | Acylated 2-hydrazinopyridines | Useful scaffolds for biologically active molecules. | researchgate.netresearchgate.net |
| Pyridotriazines | 2-Hydrazinopyridine derivatives | Important class with observed biological activities. | acs.org |
| 1,8-Naphthyridines | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Fused heterocyclic systems. | nih.gov |
Intermediate in the Synthesis of Agrochemical Research Compounds
The pyridine-carboxylic acid and nicotinamide (B372718) moieties are crucial components in modern agrochemicals, particularly fungicides and herbicides. google.comepo.org The this compound scaffold provides the necessary structural elements for developing novel pesticide candidates. The presence of the chlorine atom is a common feature in many active agrochemical compounds.
Patents reveal that heteroaryl-triazole compounds are a significant class of modern pesticides. google.com Intermediates for these complex molecules often include halogenated heterocycles. For example, the synthesis of certain pesticidal triazoles involves intermediates like l-(5-Chloro-2-pyrimidin-2-yl-l,2,4-triazol-3-yl)ethanamine. google.com While this example uses a pyrimidine (B1678525) core, it highlights the importance of the chloro-substituted heterocyclic motif in generating potent agrochemicals.
Furthermore, patent literature for fungicidal compositions frequently lists complex pyridine derivatives, underscoring the role of this scaffold in the development of new crop protection agents. google.com The synthesis of such compounds often requires versatile building blocks, and companies specializing in intermediates for agrochemical research supply compounds like 2-chloro-5-ethyl pyridine, a structurally related precursor. chembuyersguide.comgoogle.com The ethylthio group in this compound offers an additional site for modification, allowing chemists to fine-tune the properties of the final compound to enhance its efficacy and spectrum of activity against various plant pathogens.
Contribution to the Synthesis of Diverse Organic Molecules for Chemical Libraries
The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science. researchgate.netacs.org These libraries are screened to identify molecules with desired biological activities or material properties. This compound is an excellent scaffold for generating such libraries due to its dual-functional nature.
The two reactive sites on the molecule allow for divergent synthesis pathways:
The Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups (amines, alcohols, thiols, etc.).
The Ethylthio Group: The sulfur atom of the ethylthio moiety can be readily oxidized to form the corresponding sulfoxide (B87167) or sulfone (e.g., 5-chloro-2-(ethylsulfonyl)pyridine). These transformations significantly alter the electronic and steric properties of the molecule, adding another layer of diversity to the library.
This ability to easily generate analogs is crucial for structure-activity relationship (SAR) studies. By systematically modifying each position, researchers can probe how different functional groups impact a molecule's interaction with a biological target. The use of substituted pyridines to generate diverse libraries of heterocycles, including pyridotriazines and triazolopyridines, through one-pot, multi-component reactions is a well-established strategy for accessing novel chemical space. acs.org
Application in the Research and Development of Specialty Chemicals
Specialty chemicals are valued for their performance and function rather than their composition and are typically produced in lower volumes than commodity chemicals. chembuyersguide.com They serve as critical building blocks and advanced intermediates in various high-value industries, including pharmaceuticals, agrochemicals, and materials science.
This compound and its derivatives fall squarely into this category. Its commercial availability from suppliers of fine and specialty chemicals confirms its role as a building block for research and development. chembuyersguide.combldpharm.comamadischem.comaksci.com These companies position such compounds as "advanced intermediates" and "synthesis building blocks" for custom synthesis projects aimed at discovering new drugs or agrochemicals. chembuyersguide.com
The transformation of this compound into other functional molecules represents the creation of new specialty chemicals. For example, its oxidation product, 5-chloro-2-(ethylsulfonyl)pyridine (B1592856), is itself a distinct specialty chemical with different reactivity and properties. orgsyn.org Likewise, triflating reagents derived from 2-amino-5-chloropyridine (B124133) are used to create other complex intermediates. orgsyn.org The demand for such specific, functionalized heterocyclic compounds is driven by R&D sectors that require precise molecular architectures to achieve highly specific functions in their end products.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,5-dichloro-4-pyridinecarbonitrile |
| 5-chloro-2-(ethylsulfonyl)pyridine |
| 5-chloro-2-ethylthio-4-pyridine-carbonitrile |
| This compound |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitile |
| Acetic anhydride |
| Ethanethiol |
| l-(5-Chloro-2-pyrimidin-2-yl-l,2,4-triazol-3-yl)ethanamine |
| N-(5-chloro-2-pyridyl)triflimide |
| Potassium carbonate |
| 2-amino-5-chloropyridine |
| 2-chloro-5-ethyl pyridine |
Structure Reactivity Relationships and Design of 5 Chloro 2 Ethylthio Pyridine Derivatives for Chemical Exploration
Systematic Modification of the Ethylthio and Chloro Substituents
The ethylthio and chloro groups on the 5-chloro-2-(ethylthio)pyridine core serve as versatile handles for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.
The ethylthio group at the 2-position is amenable to several modifications. Oxidation of the sulfur atom can lead to the corresponding sulfoxides and sulfones. For instance, treatment with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can selectively convert the sulfide (B99878) to a sulfoxide (B87167) or, with stronger conditions, to a sulfone. These oxidized derivatives exhibit altered electronic properties and can participate in different types of reactions.
The chloro group at the 5-position is a key site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups. For example, reaction with various amines or thiols can displace the chloride to form new carbon-nitrogen or carbon-sulfur bonds, respectively. smolecule.com The reactivity of the chloro group can be influenced by the nature of the nucleophile and the reaction conditions employed.
Furthermore, both substituents can be modified in a single synthetic sequence to create more complex molecules. For instance, the ethylthio group could first be oxidized to the sulfone, which further activates the pyridine (B92270) ring towards nucleophilic attack, potentially facilitating the substitution of the chloro group under milder conditions.
A study on the synthesis of 2,5-disubstituted pyridines highlights a general strategy that could be adapted for the modification of this compound. researchgate.net This involves a multi-step sequence that includes cross-coupling reactions, ozonolysis, and condensation, demonstrating the potential for creating a wide array of derivatives from a common precursor. researchgate.net
Below is a table summarizing some potential modifications of the ethylthio and chloro substituents:
| Substituent | Reaction Type | Reagent Example | Product Functional Group |
| 2-(ethylthio) | Oxidation | Hydrogen Peroxide (H₂O₂) | Ethylsulfinyl, Ethylsulfonyl |
| 5-chloro | Nucleophilic Aromatic Substitution | Amines (e.g., Methylamine) | Amino |
| 5-chloro | Nucleophilic Aromatic Substitution | Thiols (e.g., Ethanethiol) | Thioether |
| 5-chloro | Reduction | Lithium Aluminum Hydride | Dechlorinated pyridine |
Influence of Substituent Electronic and Steric Effects on Reaction Outcomes
The reactivity of the this compound ring is profoundly influenced by the electronic and steric nature of its substituents. These effects dictate the regioselectivity and rate of chemical reactions.
Electronic Effects: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a dipole moment and influencing the electron density of the ring carbons. The substituents at the 2- and 5-positions further modulate this electronic landscape.
The chloro group at the 5-position is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 6-positions.
Theoretical studies on related 2,5-disubstituted systems have shown that electronic interactions can be very important, especially when the reacting partner is an α,β-conjugated system. researchgate.net The interplay of these electronic effects determines the most likely sites for electrophilic or nucleophilic attack.
Steric Effects: Steric hindrance, arising from the spatial bulk of the substituents, plays a crucial role in directing reaction outcomes. wikipedia.org
The ethylthio group at the 2-position can sterically hinder the approach of reagents to the nitrogen atom and the adjacent C3 position. This can influence the regioselectivity of reactions involving the pyridine nitrogen or neighboring carbons.
The size of the nucleophile or electrophile is also a critical factor. Bulky reagents will preferentially react at less sterically crowded positions.
In the context of 2,5-disubstituted pyridines, steric effects are often the primary factors determining the diastereoselectivity of radical additions. researchgate.net The relative size and orientation of the substituents can create a chiral environment that favors the formation of one stereoisomer over another. Studies on the chlorination of disubstituted pyridines have also highlighted the significant role of steric interactions in determining reactivity. nih.gov
The following table summarizes the primary electronic and steric influences of the substituents:
| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |
| Ethylthio | 2 | Can be electron-donating (resonance) or withdrawing (induction) | Hinders approach to N1 and C3 |
| Chloro | 5 | Electron-withdrawing (induction) | Moderate steric bulk |
Rational Design of Pyridine Analogs for Specific Chemical Reactivity
The principles of structure-reactivity relationships guide the rational design of this compound analogs with tailored chemical properties. By strategically modifying the core structure, chemists can create molecules with enhanced reactivity for specific applications, such as in catalysis or as building blocks for more complex molecules. nih.gov
One approach involves the functionalization of the pyridine ring to introduce reactive handles for subsequent transformations. For example, incorporating an azide (B81097) group can enable copper-catalyzed "click" chemistry for the attachment of the pyridine scaffold to other molecules or materials. nih.govacs.org This has been demonstrated in the development of covalent organic frameworks where functionalized chloro(pyridine)cobaloxime complexes were immobilized for enhanced photocatalytic hydrogen evolution. nih.govacs.org
The design of analogs can also focus on altering the electronic properties of the pyridine ring to control its reactivity. For instance, introducing strong electron-donating or electron-withdrawing groups can significantly impact the ease of nucleophilic or electrophilic attack. This allows for the creation of pyridine derivatives that are highly selective for a particular type of reaction. The synthesis of various dihydropyridine (B1217469) and pyridine analogs with diverse structural features has been explored to enhance their biological potential. mdpi.com
Furthermore, the design process can leverage computational modeling to predict the reactivity of novel analogs before their synthesis. researchgate.net This can save significant time and resources by prioritizing the synthesis of compounds with the most promising properties.
Key strategies for the rational design of pyridine analogs include:
Introduction of orthogonal reactive groups: Incorporating functional groups that react under specific conditions without interfering with other parts of the molecule.
Modulation of electronic properties: Fine-tuning the electron density of the pyridine ring to control its reactivity towards electrophiles and nucleophiles.
Control of steric environment: Using bulky or specifically shaped substituents to direct the regioselectivity of reactions.
Development of Structure-Reactivity Models for Synthetic Optimization
To move beyond qualitative predictions and enable more precise control over synthetic outcomes, quantitative structure-reactivity relationship (QSRR) models are being developed. These models aim to correlate the structural features of molecules with their chemical reactivity, providing a powerful tool for synthetic optimization.
The development of such models typically involves:
Data Collection: A large dataset of reactions is compiled, with systematic variation of the substituents on the pyridine ring.
Descriptor Calculation: A set of numerical descriptors is calculated for each molecule in the dataset. These descriptors can represent various steric and electronic properties, such as molecular volume, dipole moment, and atomic charges. chemrxiv.org
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed reaction outcomes (e.g., yield, rate, or selectivity). chemrxiv.org
Model Validation: The predictive power of the model is tested on a separate set of molecules that were not used in the model-building process.
A successful QSRR model can be used to predict the reactivity of new, unsynthesized pyridine derivatives, allowing chemists to prioritize the synthesis of compounds that are most likely to exhibit the desired properties. This approach has been applied to predict the outcomes of various catalytic cross-coupling reactions by focusing on the structure-reactivity relationships of the oxidative addition step. rsc.org
Recent advancements in high-throughput experimentation and machine learning are accelerating the development of more sophisticated and accurate structure-reactivity models. beilstein-journals.org These tools can rapidly screen a large number of reaction conditions and identify the optimal parameters for a given transformation, leading to more efficient and reliable synthetic methods. rsc.org
The table below outlines the key components of developing a structure-reactivity model:
| Stage | Description | Example Techniques |
| Data Generation | Experimental measurement of reaction outcomes for a diverse set of pyridine derivatives. | High-throughput screening, parallel synthesis. |
| Descriptor Calculation | Computational calculation of molecular properties that may influence reactivity. | Density functional theory (DFT), semi-empirical methods. |
| Model Development | Statistical correlation of descriptors with experimental data. | Multiple linear regression, partial least squares, neural networks. |
| Application | Prediction of reactivity for new compounds and optimization of reaction conditions. | Computer-aided synthesis design, automated reaction optimization. |
Intellectual Property Landscape and Patent Analysis in 5 Chloro 2 Ethylthio Pyridine Research
Overview of Patent Literature Pertaining to Pyridine (B92270) Thioether Synthesis
The patent literature for pyridine derivatives is extensive, with a significant portion dedicated to synthetic methodologies that allow for the introduction of diverse functional groups onto the pyridine core. google.comdntb.gov.ua While patents specifically detailing the synthesis of 5-chloro-2-(ethylthio)pyridine are not prominently disclosed in publicly accessible databases, the landscape is rich with patents covering the synthesis of structurally related pyridine thioethers. These patents provide a clear framework for the likely routes to this specific compound.
A key area in the patent literature is the synthesis of 2-substituted-5-(1-alkylthio)alkylpyridines, which are valuable intermediates for insecticides. google.com These patents often describe methods for introducing a thioether linkage to the pyridine ring, a crucial step for the synthesis of the target molecule. For instance, processes for preparing pyridine-2-thioethers have been patented, highlighting the industrial relevance of this class of compounds. google.com
Furthermore, patents exist for the synthesis of various substituted pyridines that could serve as precursors. For example, methods for preparing 2-chloro-5-substituted pyridines, such as 2-chloro-5-ethyl pyridine and 2-chloro-5-chloromethyl pyridine, are well-documented in the patent literature. google.compatsnap.comgoogle.comjustia.com These precursors, through subsequent reaction with an appropriate sulfur nucleophile, represent a viable and patented strategy for arriving at the desired 2-thioether substituted pyridine.
The broader patent landscape for pyridine synthesis also includes multicomponent reactions for creating highly substituted pyridines, including those with alkylthio groups. dntb.gov.uawpmucdn.com These innovative approaches, often utilizing novel catalysts, demonstrate the ongoing effort to develop efficient and versatile methods for accessing complex pyridine structures. wpmucdn.com Additionally, patents covering the synthesis of pyridine thiourea (B124793) derivatives and pyridine sulfonyl chlorides further illustrate the breadth of sulfur-based chemistry on the pyridine scaffold that is actively being protected. google.compatsnap.comgoogleapis.com
Analysis of Patented Synthetic Routes and Intermediates
The synthesis of pyridine thioethers, as gleaned from the patent literature, predominantly relies on the nucleophilic substitution of a suitable halopyridine with a thiol or thiolate. This classical approach is a cornerstone of many patented processes due to its reliability and the availability of starting materials.
Key Patented Synthetic Routes:
Nucleophilic Aromatic Substitution (SNAr): A common strategy involves the reaction of a 2-halopyridine with an ethanethiolate salt (e.g., sodium ethanethiolate). For the synthesis of this compound, the likely precursor would be 2,5-dichloropyridine (B42133). The greater reactivity of the halogen at the 2-position of the pyridine ring towards nucleophilic substitution facilitates the selective introduction of the ethylthio group.
Synthesis from Pyridine N-oxides: Some patented methods utilize pyridine N-oxides as starting materials. nih.gov The N-oxide activates the pyridine ring for substitution reactions. Subsequent deoxygenation would yield the final pyridine derivative.
Multicomponent Reactions: Patented research has explored one-pot multicomponent reactions to construct the substituted pyridine ring system with the thioether moiety already in place. For example, the reaction of an aldehyde, malononitrile, and a thiol can yield 2-amino-6-(alkylthio)pyridine derivatives. wpmucdn.com While this specific example leads to a different substitution pattern, the principle of constructing the ring with the C-S bond simultaneously is a patentable innovation.
Use of Thiourea: Some patented methods employ thiourea as a sulfur source. researchgate.net For instance, reaction of a halopyridine with thiourea can form an isothiouronium salt, which is then hydrolyzed and alkylated to yield the desired thioether. This avoids the direct handling of volatile and odorous thiols.
Commonly Patented Intermediates:
The following table summarizes key intermediates that are frequently cited in the patent literature for the synthesis of pyridine thioethers and related compounds.
| Intermediate Compound | CAS Number | Role in Synthesis |
| 2,5-Dichloropyridine | 16110-09-1 | Starting material for SNAr with a thiol. |
| Ethanethiol (B150549) | 75-08-1 | Sulfur source (nucleophile). |
| 2-Chloropyridine | 109-09-1 | A common precursor for 2-substituted pyridines. researchgate.net |
| 3-Methylpyridine (β-Picoline) | 108-99-6 | Starting material for chlorinated pyridine intermediates. patsnap.com |
| Pyridine N-oxide | 694-59-7 | Activated precursor for substitution reactions. |
| Thiourea | 62-56-6 | Alternative sulfur source. ebi.ac.ukgoogle.com |
Trends and Future Directions in Patentable Chemical Innovation in Pyridine Chemistry
The patent landscape reveals several key trends that are shaping the future of pyridine chemistry, including the synthesis of compounds like this compound.
Process Efficiency and Green Chemistry: A major trend is the development of more efficient, cost-effective, and environmentally friendly synthetic methods. This includes the use of novel catalysts to improve yields and selectivity, as well as the design of one-pot or multicomponent reactions to reduce the number of synthetic steps and minimize waste. wpmucdn.compatsnap.com For example, patents are being filed for processes that avoid hazardous reagents and harsh reaction conditions. patsnap.compatsnap.com
Catalyst Innovation: There is a continuous drive to discover and patent new catalysts for pyridine synthesis and functionalization. This includes the use of transition metal catalysts for cross-coupling reactions and the development of robust, recyclable heterogeneous catalysts. google.compatsnap.com Such innovations are crucial for enabling the synthesis of complex pyridine derivatives with high precision.
Novel Scaffolds for Medicinal and Agrochemical Applications: The core of patent activity in pyridine chemistry remains the discovery of new derivatives with valuable biological properties. The focus is on creating structurally diverse libraries of pyridine compounds for screening as potential drugs and pesticides. google.comnih.gov The introduction of specific functionalities, such as the thioether group, is often a key element in these patentable inventions, as it can significantly modulate the biological activity and pharmacokinetic properties of the molecule.
Automated and Flow Chemistry: Emerging trends include the application of automated synthesis and continuous flow technologies to the production of pyridine derivatives. ebi.ac.uk These approaches offer advantages in terms of scalability, safety, and the ability to rapidly synthesize and screen compound libraries, representing a significant area for future patentable innovations.
Future Perspectives and Emerging Research Directions in 5 Chloro 2 Ethylthio Pyridine Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of substituted pyridines is increasingly benefiting from the adoption of flow chemistry and automated platforms, a trend that holds significant promise for the production and derivatization of 5-chloro-2-(ethylthio)pyridine. researchgate.netmdpi.com Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, better temperature and pressure control, and improved scalability. mdpi.comgoogle.com For pyridine (B92270) derivatives, flow chemistry has been successfully employed for hydrogenation, arylation, and the synthesis of various functionalized structures. researchgate.netljmu.ac.uk
The development of automated self-optimizing flow machines, which can rapidly identify optimal reaction conditions, is a significant step forward. rsc.org Such systems, often integrating sophisticated algorithms, can streamline the synthesis of complex molecules like pyridine-oxazoline (PyOX) ligands, demonstrating the potential for broader application to other pyridine-based targets. rsc.org This approach not only accelerates the discovery of efficient synthetic routes but also facilitates the creation of compound libraries for screening purposes.
Key Advantages of Flow Chemistry for Pyridine Synthesis:
| Feature | Benefit | Reference |
|---|---|---|
| Enhanced Safety | Minimizes the handling of hazardous reagents and intermediates. | mdpi.com |
| Precise Control | Allows for accurate management of reaction parameters like temperature and residence time. | google.comljmu.ac.uk |
| Scalability | Facilitates easier scale-up from laboratory to industrial production. | google.com |
| Automation | Enables high-throughput screening and optimization of reaction conditions. | rsc.org |
Advanced In-Situ Spectroscopic Monitoring of Reactions
Process Analytical Technology (PAT) is a critical component in modern chemical manufacturing, aiming to ensure quality by design through real-time process monitoring and control. mt.combruker.com The application of advanced in-situ spectroscopic techniques, a cornerstone of PAT, is poised to revolutionize the synthesis of this compound. Techniques like real-time Nuclear Magnetic Resonance (NMR) spectroscopy and other in-situ analyzers provide a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities. mt.commdpi.compreprints.org
For instance, real-time ¹H-NMR has been used to monitor the progress of thia-Michael reactions in the formation of thioether cross-linked scaffolds, demonstrating the power of this technique in tracking C-S bond formation. mdpi.compreprints.org By integrating such analytical tools directly into the reaction vessel or flow path, chemists can gain unprecedented insight into the transformations involving the pyridine thioether moiety, enabling precise control and optimization of the synthetic process. This leads to improved product quality, reduced waste, and more efficient process development. mt.com
Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization
The convergence of machine learning (ML) and artificial intelligence (AI) with chemistry is creating a paradigm shift in how new reactions are discovered and optimized. beilstein-journals.orgnih.gov For pyridine-based compounds, ML models are being developed to predict reaction outcomes, optimize conditions, and even design novel molecules with desired properties. beilstein-journals.orgacs.orgdinus.ac.id These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that may not be apparent to human researchers, thereby accelerating the pace of discovery. beilstein-journals.org
For example, ML-assisted approaches have been proposed to design pyridine-based polymers for specific applications, such as the removal of pollutants. acs.org Furthermore, predictive models are being developed to determine the site-selectivity of functionalization reactions on pyridine rings, a long-standing challenge in organic synthesis. researchgate.netnih.govnih.gov By leveraging AI, researchers can more efficiently navigate the complex parameter space of a chemical reaction, leading to the rapid identification of optimal conditions for the synthesis and modification of this compound. beilstein-journals.orgresearchgate.net The integration of AI with automated synthesis platforms promises a future of autonomous chemical research, where new derivatives and synthetic routes are discovered with minimal human intervention. nih.govdigitellinc.com
Exploration of Novel Catalytic Transformations
The development of new catalytic methods is a cornerstone of modern synthetic chemistry, and this is particularly true for the functionalization of halopyridines and the formation of C-S bonds. researchgate.netias.ac.inresearchgate.net While traditional cross-coupling reactions have been instrumental, emerging strategies involving photoredox and electrochemical catalysis are opening up new possibilities. researchgate.netchinesechemsoc.org These methods often proceed under milder conditions and can offer unique reactivity and selectivity profiles. researchgate.netresearchgate.net
Recent advances have focused on the nickel-catalyzed reductive cross-coupling of halopyridines with various partners, demonstrating the versatility of this approach. chinesechemsoc.orgresearchgate.net The development of novel ligand systems continues to be a key area of research, as ligands play a crucial role in modulating the activity and selectivity of the metal catalyst. nih.gov For the synthesis of pyridine thioethers, new methods for C-S bond formation are being explored, including transition-metal-free approaches, which offer advantages in terms of cost and sustainability. researchgate.netacs.org The application of these novel catalytic transformations to this compound could unlock new pathways for its derivatization and incorporation into more complex molecular architectures.
Emerging Catalytic Strategies:
| Catalytic Approach | Description | Potential Application | Reference |
|---|---|---|---|
| Photoredox Catalysis | Utilizes light to initiate redox processes, enabling novel bond formations under mild conditions. | Functionalization of the pyridine ring and C-S bond formation. | researchgate.net |
| Electrochemical Catalysis | Employs an electric current to drive redox reactions, offering a green alternative to chemical oxidants and reductants. | Reductive cross-coupling of the chloro-pyridine moiety. | chinesechemsoc.orglboro.ac.uk |
| Dual Catalysis | Combines two different catalytic cycles to achieve transformations that are not possible with a single catalyst. | Complex functionalization of this compound. | researchgate.net |
Role in Supramolecular Chemistry and Materials Science Research
Pyridine and thioether moieties are well-known for their ability to coordinate with metal ions, making them valuable building blocks in supramolecular chemistry and materials science. acs.orgmdpi.comnih.govnih.gov The specific structure of this compound, with its distinct electronic and steric properties, makes it an interesting candidate for the construction of novel supramolecular assemblies and functional materials. mdpi.comresearchgate.net
The pyridine nitrogen can act as a ligand for a wide range of metal centers, while the thioether sulfur can also participate in coordination, potentially leading to the formation of unique coordination polymers and metal-organic frameworks (MOFs). acs.orgmdpi.comamanote.com The presence of the chloro substituent provides an additional site for post-synthetic modification, allowing for the fine-tuning of the material's properties. Research in this area could lead to the development of new materials with applications in catalysis, sensing, and gas storage. Furthermore, pyridine thioether units have been incorporated into polymers, suggesting that this compound could serve as a monomer or functional additive in the creation of advanced polymeric materials. tandfonline.commdpi.comresearchgate.net The self-assembly of functionalized pyridines is a powerful strategy for creating complex, well-defined nanostructures, and the unique substitution pattern of this compound offers exciting possibilities in this domain. nih.govfigshare.comresearchgate.net
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
